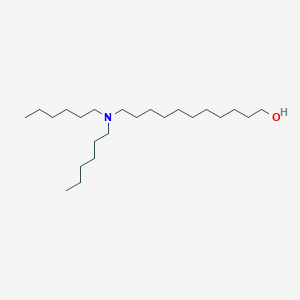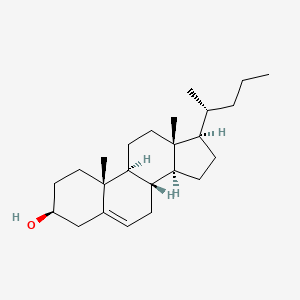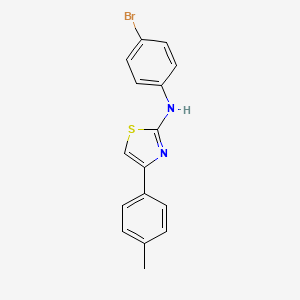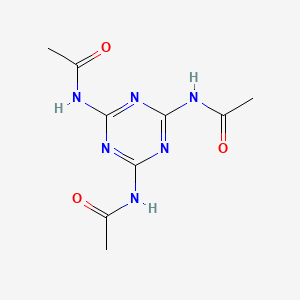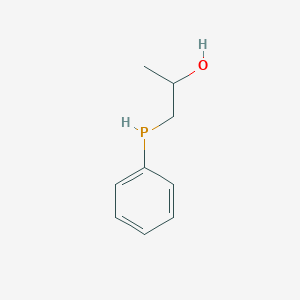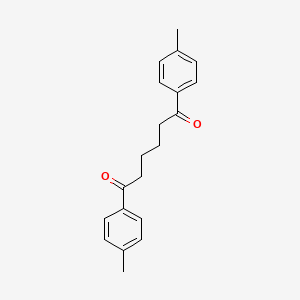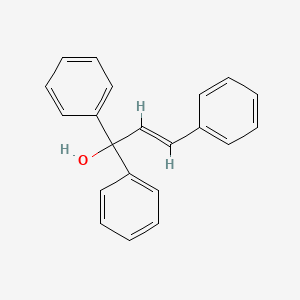
CINNAMYL ALCOHOL, alpha,alpha-DIPHENYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamyl alcohol, alpha,alpha-diphenyl- is an organic compound that is found in esterified form in storax, Balsam of Peru, and cinnamon leaves. It forms a white crystalline solid when pure or a yellow oil when slightly impure. This compound is known for its distinctive odor described as “sweet, balsam, hyacinth, spicy, green, powdery, cinnamic” and is used in perfumery and as a deodorant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cinnamyl alcohol, alpha,alpha-diphenyl- can be synthesized through the selective hydrogenation of cinnamaldehyde. One efficient method involves using a TiO2-supported CoRe bimetallic catalyst with formic acid as a hydrogen donor. This method achieves high selectivity and conversion rates under mild conditions of 140°C for 4 hours . Another approach involves the enzymatic reduction of cinnamaldehyde using NADH-dependent alcohol dehydrogenase from Bacillus stearothermophilus .
Industrial Production Methods
Industrial production of cinnamyl alcohol typically involves the chemical synthesis starting from cinnamaldehyde. The process can be optimized using a biphasic system to overcome product inhibition and achieve high yields. For instance, a dibutyl phthalate/water biphasic system can be used to convert cinnamic acid into cinnamyl alcohol with a yield of 88.2% .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnamyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamaldehyde.
Reduction: It can be reduced to 3-phenylpropanol.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Acid chlorides and alcohols are used in esterification reactions.
Major Products
Oxidation: Cinnamaldehyde
Reduction: 3-Phenylpropanol
Substitution: Various esters and ethers
Wissenschaftliche Forschungsanwendungen
Cinnamyl alcohol, alpha,alpha-diphenyl-, has several scientific research applications:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of cinnamyl alcohol involves its interaction with cellular components. It is metabolized to cinnamaldehyde, which can exert various biological effects. For instance, cinnamyl alcohol has been shown to reduce the production of reactive nitrogen species, potentially presenting antioxidant activity . It is also absorbed through the skin and gut, metabolized primarily in the liver, and excreted in the urine and feces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cinnamic acid
- Cinnamaldehyde
- Cinnamic acetate
- 2-Methoxy-cinnamaldehyde
Uniqueness
Cinnamyl alcohol is unique due to its distinctive odor and its use in perfumery and deodorants. It also serves as a versatile intermediate in the synthesis of various organic compounds, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
4663-36-9 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(E)-1,1,3-triphenylprop-2-en-1-ol |
InChI |
InChI=1S/C21H18O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17,22H/b17-16+ |
InChI-Schlüssel |
YLIUMDDAXJLBRG-WUKNDPDISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



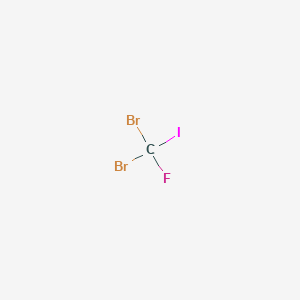
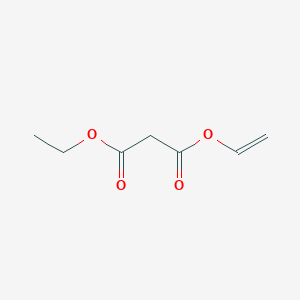
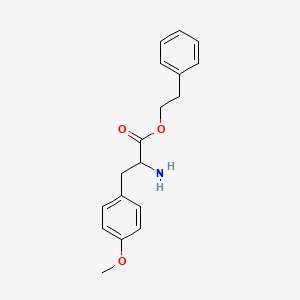
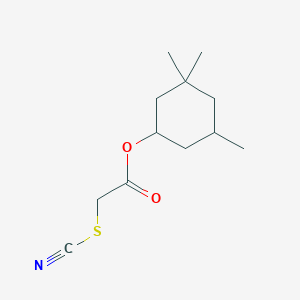
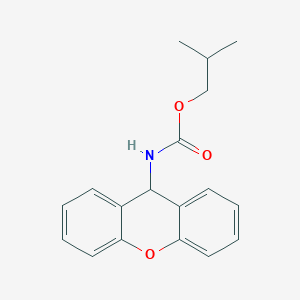
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
